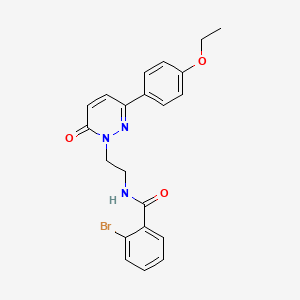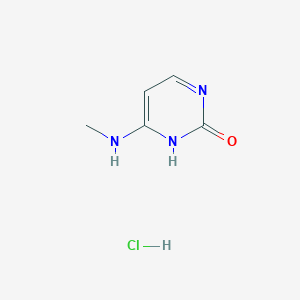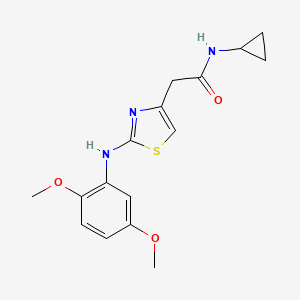![molecular formula C11H7N3OS2 B2637356 N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide CAS No. 1207017-39-7](/img/structure/B2637356.png)
N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzo[c][1,2,5]thiadiazole is a class of heterocyclic compounds that are often included in a wide variety of biologically active compounds and various photovoltaic devices . They are usually obtained by cyanation of 4 (7)-bromo-2,1,3-benzothiadiazoles .
Synthesis Analysis
The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied and it was shown that the best yield of (E)-7-(4-(diphenylamino)styryl)benzo[c][1,2,5]thiadiazole-4-carbonitrile was achieved by heating with zinc cyanide in NMP at 120 °C in the presence of tetrakis (triphenylphosphine)palladium (0) .Molecular Structure Analysis
The structure of the newly synthesized compound was established by means of an elemental analysis, high resolution mass-spectrometry, 1H, 13C-NMR, IR, UV spectroscopy and mass-spectrometry .Chemical Reactions Analysis
The reaction of (E)-4-(2-(7-bromobenzo[c][1,2,5]thiadiazol-4-yl)vinyl)-N,N-diphenylaniline with cyanating agents was studied . The highest yields of π-spacer–acceptor–π-spacer type compounds were obtained by means of the Stille reaction .Physical And Chemical Properties Analysis
Benzo[c][1,2,5]thiadiazole (isoBTD) has higher values of ELUMO and energy band gap (Eg), which indicates high electron conductivity, occurring due to the high stability of the molecule in the excited state .Applications De Recherche Scientifique
Synthesis and Characterization
Several studies have focused on the synthesis and characterization of N-(benzo[c][1,2,5]thiadiazol-4-yl)thiophene-3-carboxamide derivatives. Singh et al. (2014) conducted a study on the synthesis, characterization, and crystal structure of thiadiazole derivatives, providing insights into their crystallography and NMR spectroscopy findings (Singh, Pratap, Butcher, & Gupta, 2014). This study showcases the structural aspects and potential for further research into material properties and applications.
Biological Activities
The exploration of benzo[b]thiophene derivatives by Isloor, Kalluraya, and Pai (2010) highlights the significance of these molecules in medicinal chemistry due to their pharmacological properties. They synthesized new derivatives and evaluated their antibacterial, antifungal, and anti-inflammatory activities, demonstrating the potential for medical and pharmaceutical applications (Isloor, Kalluraya, & Pai, 2010).
Photovoltaic and Electrochemical Applications
Research into the photovoltaic and electrochemical properties of benzothiadiazole-containing copolymers has been conducted by Schroeder et al. (2012), who investigated the influence of fluorine substitution on device performances and film morphologies. Their study on silaindacenodithiophene copolymerized with benzo[c][1,2,5]thiadiazole derivatives reveals the impact of molecular structure on solar cell efficiency and material properties (Schroeder et al., 2012).
Molecular Electronics and Organic Solar Cells
The development of conjugated polymers for organic solar cell applications has been a significant area of research. Keshtov et al. (2013) synthesized new donor-acceptor benzodithiophene-containing copolymers, demonstrating their potential in enhancing the efficiency of polymer solar cells. Their work contributes to understanding the role of molecular design in the performance of organic photovoltaic devices (Keshtov, Toppare, Marochkin, Kochurov, Parashchuk, Trukhanov, & Khokhlov, 2013).
Mécanisme D'action
Target of Action
N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide is a compound that has been studied for its potential applications in the field of organic electronics . The primary targets of this compound are the acceptor units used in the development of photoluminescent compounds . These targets play a crucial role in the molecular construction of organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Mode of Action
The interaction of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide with its targets results in the improvement of the electronic properties of the resulting organic materials . This is due to the strong electron-withdrawing ability of the compound, which allows for the construction of molecules with the unit core of 2,1,3-benzothiadiazol-4-yl and its derivatives .
Biochemical Pathways
The affected pathways by N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide are primarily related to the electronic properties of organic materials . The compound’s interaction with its targets can improve these properties, leading to enhanced performance in applications such as organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Result of Action
The molecular and cellular effects of N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide’s action are primarily observed in the improved electronic properties of the resulting organic materials . This leads to enhanced performance in various applications, including organic light-emitting diodes, organic solar cells, and organic field-effect transistors .
Orientations Futures
Propriétés
IUPAC Name |
N-(2,1,3-benzothiadiazol-4-yl)thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7N3OS2/c15-11(7-4-5-16-6-7)12-8-2-1-3-9-10(8)14-17-13-9/h1-6H,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKGVAPMUBQGUDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C(=C1)NC(=O)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminooxy)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)acetamide hydrochloride](/img/structure/B2637274.png)
![2-(9-(4-bromophenyl)-1,7-dimethyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetamide](/img/structure/B2637275.png)




![Methyl N-[[4-(furan-2-yl)thiophen-2-yl]methyl]carbamate](/img/structure/B2637285.png)
![2-[6-Oxo-3-(trifluoromethyl)pyridazin-1-yl]-N-(2-pyrrol-1-ylethyl)propanamide](/img/structure/B2637286.png)


![N-[2-(naphthalen-2-yl)ethyl]-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2637292.png)
![N-(3,4-dimethoxyphenethyl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2637293.png)
